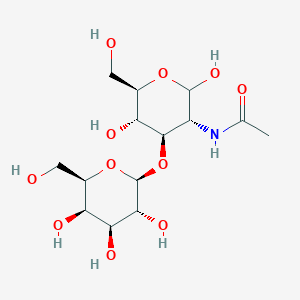

Galbeta1,3GlcNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Galp-(1->3)-D-GlcpNAc is an amino disaccharide consisting of beta-D-galactose linked via a (1->3)-glycosidic bond to N-acetyl-D-glucosamine. It has a role as an epitope. It is an amino disaccharide and a glucosamine oligosaccharide.

Scientific Research Applications

1. Cancer Immunotherapy

Galbeta1,3GlcNAc, as part of the alpha-gal epitope (Galalpha1-3Galbeta1-(3)4GlcNAc-R), plays a significant role in cancer immunotherapy. Humans produce the anti-Gal antibody, which interacts with alpha-gal epitopes. This interaction can be exploited in cancer immunotherapy by targeting autologous tumor vaccines to antigen-presenting cells (APCs), thereby increasing their immunogenicity. This is achieved by processing tumor cells to express alpha-gal epitopes, leading to an enhanced immune response potentially capable of eradicating residual tumor cells (Galili, 2005).

2. Enzyme-Linked Immunosorbent Assay (ELISA)

This compound is critical in ELISA for assessing alpha-gal epitope expression on cells and tissues. This is important in predicting anti-Gal-mediated immune rejection of xenografts. The monoclonal anti-Gal antibody M86 is used in an ELISA inhibition assay to detect a-gal epitopes, enabling the determination of epitope expression levels in genetically manipulated animals (Galili et al., 1998).

3. Glycobiology and Galectin Studies

Studies on Galbeta1-terminated core saccharides have shown that polyvalency and natural modifications of human blood group sugars significantly influence the binding of galectins. This has implications for understanding the role of galectins in cell membrane raft stability and in designing blocking substances for cancer treatment, such as anti-tumoral glycodendrimers (Wu et al., 2004).

4. Lectin-Glycan Interaction Studies

This compound plays a key role in understanding the interactions between lectins and glycans. For example, Ricinus communis agglutinin (RCA1) binding studies have shown the importance of Galbeta1-related oligosaccharides in recognizing glycan structures. These findings are crucial for understanding the functional role of RCA1 in characterizing mammalian complex carbohydrates (Wu et al., 2006).

5. Neurobiology Research

In neurobiology, research involving the nematode Caenorhabditis elegans showed that its galectins recognize a chemically synthesized Galbeta1-4Fuc disaccharide unit, suggesting co-evolution of C. elegans glycans and galectins. This finding indicates that Galbeta1-4Fuc might be a common glyco-epitope recognized by galectins in Protostomia organisms (Takeuchi et al., 2009).

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |

InChI Key |

HMQPEDMEOBLSQB-RPHKZZMBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)